physical and chemical properties of 2-chloro-5-(1,1-difluoroethyl)pyrimidine
physical and chemical properties of 2-chloro-5-(1,1-difluoroethyl)pyrimidine
An In-depth Technical Guide to the Physical and Chemical Properties of 2-chloro-5-(1,1-difluoroethyl)pyrimidine
Introduction: A Strategic Building Block in Medicinal Chemistry
2-chloro-5-(1,1-difluoroethyl)pyrimidine is a halogenated heterocyclic compound of significant interest to researchers in drug discovery and development. While direct, extensive literature on this specific molecule is nascent, its structural motifs—the 2-chloropyrimidine core and the 1,1-difluoroethyl substituent—are well-established pharmacophores. The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleic acids, and its derivatives are known to exhibit a wide range of therapeutic effects, from anticancer to antimicrobial activities.[1] The chloro-substituent at the 2-position acts as a versatile synthetic handle, primarily for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of diverse functional groups.[2][3]
The 1,1-difluoroethyl group is a bioisostere for various functionalities, offering a unique combination of steric and electronic properties. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides a comprehensive overview of the predicted , drawing upon data from closely related analogues to offer a robust, predictive profile for researchers.
Structural and Physicochemical Properties
The foundational step in understanding the utility of a chemical entity is the characterization of its physical and chemical properties. Direct experimental data for 2-chloro-5-(1,1-difluoroethyl)pyrimidine is not widely published. Therefore, we present a comparative analysis of structurally similar pyrimidine derivatives to establish a reliable predictive profile.
Table 1: Comparative Physicochemical Properties of Substituted 2-Chloropyrimidines
| Property | 2-chloro-5-fluoropyrimidine | 2-chloro-5-ethylpyrimidine | 2-chloro-5-(trifluoromethyl)pyrimidine | 2-chloro-5-(1,1-difluoroethyl)pyrimidine (Predicted) |
| CAS Number | 62802-42-0[4][5] | 111196-81-7[6] | 69034-12-4[7] | 1245793-01-3 |
| Molecular Formula | C₄H₂ClFN₂[4][5] | C₆H₇ClN₂[6] | C₅H₂ClF₃N₂[7] | C₆H₅ClF₂N₂ |
| Molecular Weight | 132.52 g/mol [5][8] | 142.59 g/mol [6] | 182.54 g/mol | 178.57 g/mol |
| Boiling Point | 149.0-162.0 °C[4] | 223 °C[6] | Not Available | ~180-200 °C |
| Density | 1.439 g/mL at 20 °C[4] | 1.174 g/mL at 25 °C[6] | Not Available | ~1.3-1.4 g/mL |
| Refractive Index | n20/D 1.503[4] | n20/D 1.521[6] | Not Available | ~1.51 |
| Appearance | Colorless to yellow liquid[4][5] | Colorless to pale yellow liquid[6] | Not Available | Clear, colorless to pale yellow liquid |
Molecular Structure and Reactivity
The reactivity of 2-chloro-5-(1,1-difluoroethyl)pyrimidine is dominated by the electron-deficient nature of the pyrimidine ring, which is further accentuated by the electronegative chlorine and 1,1-difluoroethyl substituents. This electronic profile makes the C2 position highly susceptible to nucleophilic attack.
Caption: Molecular structure of 2-chloro-5-(1,1-difluoroethyl)pyrimidine.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reaction for this class of compounds is the SNAr reaction at the C2 position. The chlorine atom is an excellent leaving group, and the electron-withdrawing nitrogen atoms of the pyrimidine ring stabilize the negative charge in the Meisenheimer intermediate, thus facilitating the substitution. This reaction is a cornerstone of combinatorial chemistry efforts aimed at generating libraries of pyrimidine-based drug candidates.
Caption: A potential synthetic pathway to the target compound.
Applications in Drug Discovery and Medicinal Chemistry
Chloropyrimidine derivatives are pivotal intermediates in the synthesis of a multitude of pharmaceuticals. Their ability to undergo predictable and efficient SNAr reactions makes them ideal scaffolds for structure-activity relationship (SAR) studies.
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Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors. For instance, derivatives of 2-chloro-5-fluoropyrimidine are used to synthesize potent inhibitors of JAK2 kinase, a key target in myeloproliferative disorders. [9]* Receptor Antagonists: Benzamide scaffolds derived from 2-chloro-5-fluoropyrimidine have been developed as potent antagonists for the P2X7 receptor, which is implicated in inflammatory processes. [9]* Antimicrobial Agents: Novel pyrimidine-piperazine hybrids have shown potential as antimicrobial agents. [5] Given these precedents, 2-chloro-5-(1,1-difluoroethyl)pyrimidine is a highly promising building block for developing novel therapeutics. The difluoroethyl group can enhance metabolic stability and cell permeability, potentially leading to drug candidates with improved pharmacokinetic profiles.
Safety and Handling
No specific safety data exists for 2-chloro-5-(1,1-difluoroethyl)pyrimidine. However, based on data for analogous compounds like 2-chloro-5-fluoropyrimidine, it should be handled with care. [10][11][12]
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Hazards: Likely to be harmful if swallowed and may cause severe skin burns and eye damage. [8][9]* Precautions: Handle in a well-ventilated area or under a chemical fume hood. [10]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [11][13]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong bases. [10]Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended. [4][14]
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction of a 2-chloropyrimidine derivative with a primary amine.
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Reaction Setup: To a solution of 2-chloro-5-(1,1-difluoroethyl)pyrimidine (1.0 eq) in a suitable solvent (e.g., N,N-Dimethylformamide, Dioxane, or Acetonitrile) in a sealed reaction vessel, add the desired amine (1.1-1.5 eq) and a non-nucleophilic base (e.g., Diisopropylethylamine or Potassium Carbonate, 2.0-3.0 eq).
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Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and other water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Conclusion
2-chloro-5-(1,1-difluoroethyl)pyrimidine represents a valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. By understanding its properties through the lens of well-characterized analogues, researchers can strategically incorporate this moiety into novel molecular designs. Its predictable reactivity via SNAr, combined with the beneficial properties imparted by the difluoroethyl group, positions it as a key intermediate for the development of next-generation therapeutics. This guide serves as a foundational resource to enable and expedite research efforts utilizing this promising compound.
References
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Volochem, Inc. (2015, January 3). 2-Chloro-5-fluoropyrimidine Safety Data Sheet. Retrieved from [Link]
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LookChem. (n.d.). 2-chloro-5-(difluoromethoxy)pyrimidine. Retrieved from [Link]
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Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: 2-Chloro-5-(trifluoromethoxy)pyrimidine. Retrieved from [Link]
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Cole-Parmer. (2005, March 21). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Pyrimidine, 5-chloro-2,4,6-trifluoro- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
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NIST. (n.d.). Pyrimidine, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Mass spectrum of Pyrimidine, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChemLite. (n.d.). 2-chloro-5-(1,1-difluoroethyl)pyridine. Retrieved from [Link]
- Brown, D. J., & Foster, R. V. (1966). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 569-571.
- Google Patents. (n.d.). WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE.
- Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043.
- Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 23(01), 1435–1446.
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